molecular formula C18H24N4O2 B14955344 5-(furan-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide

5-(furan-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14955344
M. Wt: 328.4 g/mol
InChI Key: YSVKCYCPZSDEBP-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a quinolizidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the quinolizidine moiety: This could involve a cyclization reaction starting from a suitable precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted carboxamides.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Due to its structural features, it might exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the quinolizidine moiety.

    N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the furan ring.

Uniqueness

The presence of both the furan ring and the quinolizidine moiety in 5-(furan-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide might confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H24N4O2/c23-18(15-11-14(20-21-15)17-7-4-10-24-17)19-12-13-5-3-9-22-8-2-1-6-16(13)22/h4,7,10-11,13,16H,1-3,5-6,8-9,12H2,(H,19,23)(H,20,21)

InChI Key

YSVKCYCPZSDEBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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